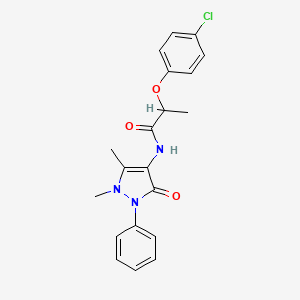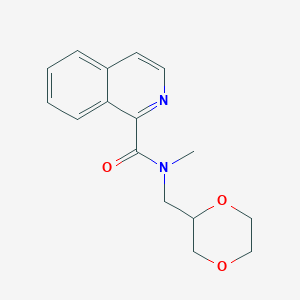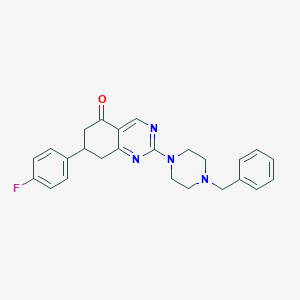![molecular formula C13H17N3O B4429030 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4429030.png)
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide
Vue d'ensemble
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BIA, and it is a benzimidazole derivative that has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BIA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BIA has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation. BIA has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. It has also been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. BIA has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BIA has been shown to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BIA in lab experiments is its potent activity against cancer cells, bacteria, and fungi. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using BIA is its potential toxicity, which can limit its use in vivo. It is also important to note that BIA has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on BIA, including its potential applications in drug development, its mechanism of action, and its safety and efficacy in humans. One area of research is the development of BIA-based drugs for cancer therapy, anti-inflammatory drugs, and antimicrobial agents. Another area of research is the elucidation of BIA's mechanism of action, which can help identify potential targets for drug development. Finally, more research is needed to understand the safety and efficacy of BIA in humans, which can help determine its potential use in clinical settings.
Conclusion:
In conclusion, N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide is a chemical compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it has been shown to exhibit potent anti-cancer, anti-inflammatory, and antimicrobial activities. However, its potential toxicity and lack of clinical data limit its use in vivo. Further research is needed to fully understand BIA's mechanism of action and its safety and efficacy in humans, which can help identify its potential use in clinical settings.
Applications De Recherche Scientifique
BIA has been studied for its potential applications in various fields of research, including cancer therapy, anti-inflammatory drugs, and antimicrobial agents. In cancer therapy, BIA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory drugs, BIA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In antimicrobial agents, BIA has been shown to exhibit potent activity against a wide range of bacterial and fungal strains.
Propriétés
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8(2)13(17)14-9(3)12-15-10-6-4-5-7-11(10)16-12/h4-9H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPJBYLSLYYSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4428955.png)

![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4428971.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4428976.png)
![N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4428984.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B4428991.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4428999.png)
![N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4429002.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4429012.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4429017.png)
![3,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4429026.png)

